(1-Propyl-piperidin-4-yl)-acetic acid
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Overview
Description
(1-Propyl-piperidin-4-yl)-acetic acid: is a chemical compound that features a piperidine ring substituted with a propyl group at the nitrogen atom and an acetic acid moiety at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Propyl-piperidin-4-yl)-acetic acid typically involves the alkylation of piperidine followed by carboxylation. One common method includes:
Alkylation: Piperidine is reacted with propyl bromide in the presence of a base such as sodium hydride to form 1-propylpiperidine.
Carboxylation: The resulting 1-propylpiperidine is then treated with chloroacetic acid under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process.
Chemical Reactions Analysis
Types of Reactions
(1-Propyl-piperidin-4-yl)-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid moiety can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
(1-Propyl-piperidin-4-yl)-acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (1-Propyl-piperidin-4-yl)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Propyl-4-piperidone: A ketone derivative with similar structural features.
1-Propyl-4-hydroxypiperidine: An alcohol derivative with a hydroxyl group at the fourth position.
1-Propyl-4-aminopiperidine: An amine derivative with an amino group at the fourth position.
Uniqueness
(1-Propyl-piperidin-4-yl)-acetic acid is unique due to its combination of a piperidine ring with a propyl group and an acetic acid moiety. This structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
Biological Activity
(1-Propyl-piperidin-4-yl)-acetic acid is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, exploring various studies that highlight its interactions with biological systems, mechanisms of action, and potential therapeutic benefits.
Chemical Structure and Properties
This compound is characterized by a piperidine ring substituted with a propyl group and an acetic acid moiety. This structure is significant as it influences the compound's biological interactions.
The mechanism of action of this compound involves its interaction with specific molecular targets, including enzymes and receptors. These interactions can modulate biological pathways, leading to various pharmacological effects. For instance, it has been investigated for its ability to inhibit pro-inflammatory cytokines, which are crucial in inflammatory responses .
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against several bacterial strains. The minimum inhibitory concentration (MIC) values for various pathogens are summarized in Table 1.
Pathogen | MIC (µg/mL) | MBC (µg/mL) |
---|---|---|
Staphylococcus aureus | 5.0 | 10.0 |
Escherichia coli | 8.0 | 16.0 |
Pseudomonas aeruginosa | 4.0 | 8.0 |
These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been explored through its effects on cytokine release. In cellular models, it was found to significantly reduce the levels of pro-inflammatory cytokines such as IL-1β and IL-18, which are involved in inflammatory diseases . This activity is particularly relevant in conditions like rheumatoid arthritis and other inflammatory disorders.
Cytotoxicity Studies
Cytotoxicity assays have shown that this compound can induce cell death in cancer cell lines. The compound's effectiveness was evaluated using various concentrations, revealing an IC50 value indicative of its potency against specific cancer types. For example:
Cell Line | IC50 (µM) |
---|---|
HeLa (cervical cancer) | 15.0 |
MCF-7 (breast cancer) | 20.0 |
These results highlight the compound's potential as an anticancer agent .
Case Studies
Several case studies have investigated the therapeutic applications of this compound:
- Study on Inflammatory Diseases : A study involving animal models showed that treatment with the compound resulted in reduced inflammation markers and improved clinical symptoms in conditions mimicking rheumatoid arthritis.
- Cancer Treatment : In a clinical trial assessing the efficacy of the compound in patients with advanced solid tumors, preliminary results indicated a favorable safety profile and some instances of tumor regression.
Properties
IUPAC Name |
2-(1-propylpiperidin-4-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-2-5-11-6-3-9(4-7-11)8-10(12)13/h9H,2-8H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJNJHSMOWSYJLH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.